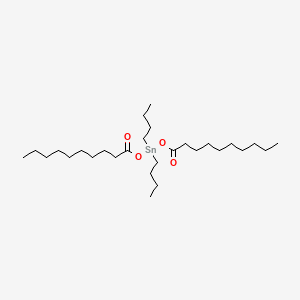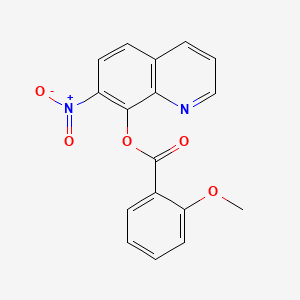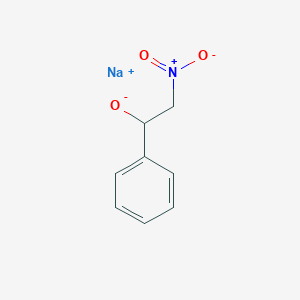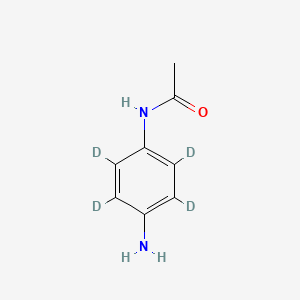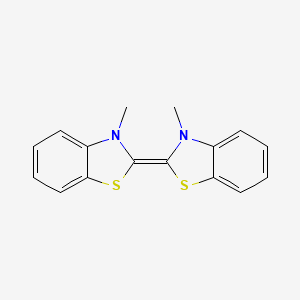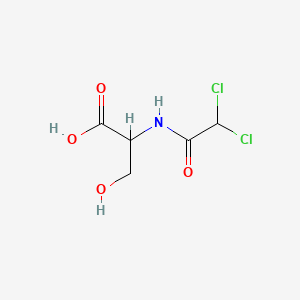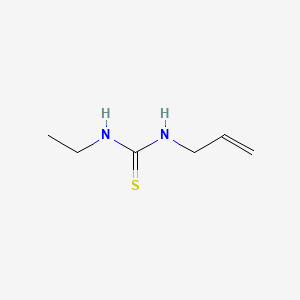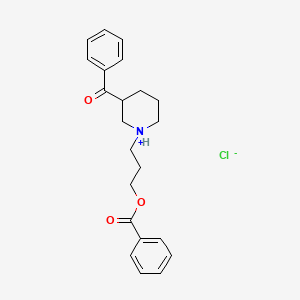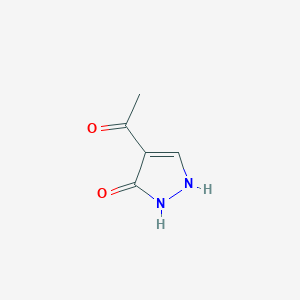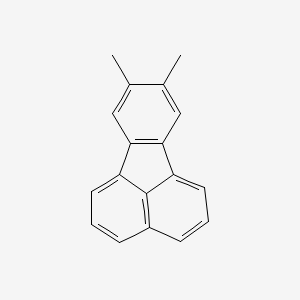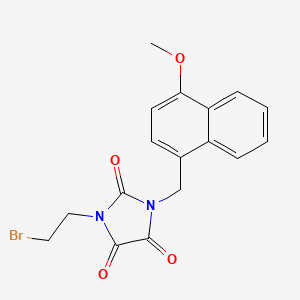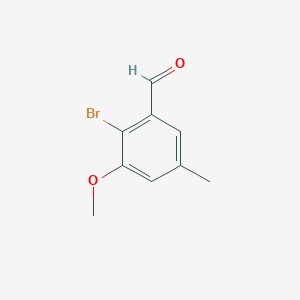
2-Bromo-3-methoxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO2 It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methoxy-5-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: 2-Bromo-3-methoxy-5-methylbenzoic acid.
Reduction: 2-Bromo-3-methoxy-5-methylbenzyl alcohol.
Substitution: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.
Scientific Research Applications
2-Bromo-3-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Uniqueness
2-Bromo-3-methoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its substituents on the benzene ring. The presence of both a bromine atom and a methoxy group in the meta positions relative to the aldehyde group imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-3-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3 |
InChI Key |
WGNSFXNQWYJYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


